N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-4-29-18-12(2)10-22-19-17(18)20(27)25(21(28)24(19)3)11-16(26)23-13-5-6-14-15(9-13)31-8-7-30-14/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPQNJTGMAAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin ring through cyclization reactions, followed by the introduction of the pyridopyrimidinyl acetamide group via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full mechanism of action.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents to introduce the acetamide group.
- Formation of Dioxo-Pyrido Derivative : Subsequent reactions incorporate the pyrido[2,3-d]pyrimidin moiety through cyclization processes involving ethoxy and dimethyl substitutions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Enzyme Inhibition Studies
Research has shown that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance:
- Acetylcholinesterase Inhibition : Compounds in this class have been screened against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders such as Alzheimer's disease. A study reported IC50 values indicating potent inhibition at low concentrations .
Anticancer Activity
The compound also demonstrates potential anticancer properties. Recent studies have evaluated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.2 | Induction of apoptosis |
| T47D (Breast) | 27.3 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may interfere with cancer cell proliferation through multiple mechanisms .
Antioxidant Properties
Additionally, the antioxidant capacity of this compound has been assessed. The compound exhibits significant free radical scavenging activity which could contribute to its protective effects against oxidative stress-related diseases .
Other Biological Activities
The compound's structural features suggest additional pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to modulate inflammatory pathways.
Case Study 1: Alzheimer’s Disease Model
In a recent study involving an Alzheimer’s disease model in rats treated with N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives:
- Objective : To evaluate cognitive improvements post-treatment.
- Results : Significant improvements in memory retention were observed alongside reduced AChE levels.
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of various derivatives against multiple cancer cell lines revealed:
- Objective : To assess cytotoxicity and mechanism.
- Results : Notable cytotoxic effects were recorded primarily through apoptosis induction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several heterocyclic acetamide derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported activities:
Table 1: Structural Comparison of Key Derivatives
Key Findings :
Substituent Effects: Ethoxy and methyl groups (target compound) improve metabolic stability compared to ethyl or methoxyethyl analogs (). Benzodiazepinone analogs () show higher molecular weights due to the seven-membered ring, which may reduce bioavailability .
Hydrogen-Bonding Patterns: The pyrido-pyrimidinone core in the target compound forms stronger hydrogen bonds (via C=O groups) compared to thieno-pyrimidinones, as inferred from crystallographic data (). Benzodioxin-substituted derivatives (target compound, ) exhibit π-π stacking interactions absent in non-aromatic analogs () .
Thieno-pyrimidinones () show antimicrobial activity in related studies, suggesting divergent applications compared to the target compound .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzodioxin core followed by coupling with the pyrido[2,3-d]pyrimidinone moiety. Key steps include:
- Nucleophilic substitution or amide coupling to attach the acetamide group to the benzodioxin ring.
- Cyclization reactions under reflux with inert atmosphere (e.g., N₂) to form the pyrido-pyrimidine scaffold . Optimization strategies:
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor intermediates via thin-layer chromatography (TLC) and confirm purity through recrystallization .
- Control temperature (±2°C) and solvent polarity (e.g., DMF for polar intermediates) to minimize side products .
Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Assign peaks to verify the benzodioxin aromatic protons (δ 6.5–7.2 ppm) and pyrido-pyrimidine carbonyl groups (δ 160–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns matching the fused bicyclic structure .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dioxo-pyrimidine) .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to pyrido-pyrimidine inhibitors .
- Cytotoxicity screening : Use cell lines (e.g., HeLa, HepG2) with MTT assays to evaluate IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s acetamide and heterocyclic motifs .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced activity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target interaction .
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to predict binding affinities to kinases or DNA repair enzymes .
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity data to guide synthetic priorities .
Q. What strategies resolve contradictions in crystallographic data during structure elucidation?
- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the benzodioxin ring or pyrido-pyrimidine torsional angles .
- Twinned data analysis : Apply SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
- Validate against Hirshfeld surfaces to confirm hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
Q. How can reaction scalability challenges be addressed for in vivo studies?
- Flow chemistry : Scale up key steps (e.g., amide coupling) with continuous flow reactors to maintain yield and purity .
- Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios, catalyst loading, and temperature gradients .
- Purification : Employ preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O) for gram-scale isolation .
Q. What mechanistic insights can explain unexpected bioactivity results?
- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., demethylation of the ethoxy group) that may alter activity .
- Off-target screening : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to detect interactions with non-target enzymes .
- ROS assays : Measure reactive oxygen species generation if apoptosis data conflicts with cytotoxicity profiles .
Methodological Notes
- Contradiction Analysis : If NMR data conflicts with crystallography (e.g., rotational isomerism), perform variable-temperature NMR or DFT-based conformational sampling .
- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMSO-d₆ shifting NH peaks) and standardize quenching protocols for reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
